N-[(Trimethylsilyl)methyl]aniline
Description
N-[(Trimethylsilyl)methyl]aniline is a silicon-containing aniline derivative characterized by a trimethylsilyl (TMS) group attached to the nitrogen atom via a methylene (–CH2–) spacer. Its structure (C${10}$H${17}$NSi) combines the aromaticity of aniline with the steric bulk and electron-donating properties of the TMS group. This compound is synthesized via silylation reactions, such as the treatment of aniline derivatives with trimethylsilyl chloride under basic conditions .
This compound is widely utilized in catalytic reactions, particularly in hydroaminoalkylation and radical-mediated transformations. For example, it reacts with alkenes or alkynes in the presence of titanium or iridium catalysts to form linear or tricyclic products with high regioselectivity . Its stability and reactivity make it a valuable intermediate in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
N-(trimethylsilylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAPGVLSJAGIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577840 | |
| Record name | N-[(Trimethylsilyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-12-9 | |
| Record name | N-[(Trimethylsilyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the deprotonation of N-methylaniline using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. This generates a lithiated intermediate, which subsequently reacts with (iodomethyl)trimethylsilane to form the desired product. Key parameters include:
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Stoichiometry : A 1:1 molar ratio of N-methylaniline to (iodomethyl)trimethylsilane ensures complete conversion.
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Temperature : The lithiation step requires cryogenic conditions (−78°C) to prevent side reactions, while the alkylation proceeds at room temperature.
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Solvent : THF is preferred for its ability to stabilize the lithiated intermediate and facilitate mixing.
Workup and Purification
After quenching the reaction with aqueous ammonium chloride, the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via flash column chromatography (petroleum ether/ethyl acetate = 20:1) yields this compound in 55–75% isolated yield.
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Lithiation Temperature | −78°C | Prevents decomposition |
| Reaction Time (Alkylation) | 5 hours | Balances conversion vs. side reactions |
| Solvent | THF | Enhances intermediate stability |
| Purification Solvent | Petroleum ether/EtOAc | Isolates product effectively |
Challenges and Limitations
Byproduct Formation
The primary challenge in synthesizing this compound is minimizing the formation of N,N-dimethylaniline, a common byproduct in alkylation reactions. While the cited methods suppress this issue through precise stoichiometry and low-temperature lithiation, scale-up may introduce variability.
Chemical Reactions Analysis
Types of Reactions
N-[(Trimethylsilyl)methyl]aniline undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aniline.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include iridium catalysts, methanol, dichloromethane, and various sensitizers such as 1,4-dicyanonaphthalene .
Major Products
The major products formed from these reactions include aminomethyl radical addition products and tricyclic compounds, which result from the attack of intermediately formed radicals at the phenyl ring .
Scientific Research Applications
Synthetic Organic Chemistry
Reagent in Photochemical Reactions
N-[(Trimethylsilyl)methyl]aniline has been utilized as a reagent in photochemical reactions, particularly in iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. These reactions are notable for their ability to generate complex tricyclic products through the photochemically generated aminomethyl radical. For instance, it has been shown that this compound can add to various cyclic substrates, yielding products with high selectivity and good yields under visible light irradiation conditions .
Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of biologically active molecules. It has been employed in the synthesis of marine metabolites and other complex organic structures. The trimethylsilyl group enhances the reactivity of the aniline derivative, facilitating various transformations that are essential for constructing more complex architectures .
Catalysis
Iridium-Catalyzed Reactions
this compound is particularly effective in iridium-catalyzed reactions. Research indicates that when used as a substrate, it can lead to efficient alkylation processes. For example, reactions involving this compound and enones have demonstrated good yields (up to 70%) when optimized under specific conditions . These findings highlight its potential as a key intermediate in catalytic processes.
Material Science
Silylation Agent
The trimethylsilyl group attached to the aniline structure allows this compound to function as a silylation agent. This characteristic is valuable in preparing derivatives that are used in gas chromatography (GC) and other analytical techniques. The silylated derivatives often exhibit improved volatility and stability, making them suitable for various analytical applications .
Case Studies
Mechanism of Action
The mechanism of action for N-[(Trimethylsilyl)methyl]aniline involves photoinduced electron transfer (PET) of the amine to an excited oxidant, followed by the loss of a cationic leaving group. This process generates α-aminoalkyl radicals, which can then participate in various addition reactions to form carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis of N-[(Trimethylsilyl)methyl]aniline with structurally related silylated anilines:
Reactivity and Catalytic Performance
Hydroaminoalkylation Reactions
This compound exhibits superior reactivity in titanium-catalyzed hydroaminoalkylation compared to non-silylated analogs. For instance:
- Reaction with allylbenzene yields linear hydroaminoalkylation products in up to 67% yield, with regioselectivity influenced by catalyst steric bulk .
Radical Chemistry
- Reaction of 4-bromo-N-methyl-N-[(trimethylsilyl)methyl]aniline with B(C$6$F$5$)$3$ generates a stable radical cation (g${iso}$ = 2.0033), highlighting the TMS group’s role in stabilizing reactive intermediates .
Ir-Catalyzed Cyclizations
- This compound participates in iridium-catalyzed domino reactions with α,β-unsaturated lactones, forming tricyclic products (51% yield, 99:1 E/Z selectivity) . Similar reactions with N-[3-(Trimethoxysilyl)propyl]aniline are less efficient due to competing hydrolysis .
Stability and Functional Group Compatibility
Biological Activity
N-[(Trimethylsilyl)methyl]aniline, also known as N-methyl-N-((trimethylsilyl)methyl)aniline, is a compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores the biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
- Chemical Name : this compound
- CAS Number : 17890-12-9
- Molecular Formula : C10H17NSi
- Molecular Weight : 179.337 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its use as a reagent in various chemical reactions, particularly those catalyzed by iridium complexes. Its role as a substrate in visible-light-induced reactions has shown promising results in synthesizing complex organic molecules.
1. Reactivity and Catalysis
Recent studies have demonstrated that this compound can participate in visible-light-induced, iridium-catalyzed addition reactions with cyclic α,β-unsaturated carbonyl compounds. These reactions yield tricyclic products with notable efficiency, indicating the compound's utility in organic synthesis.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Addition to 2-cyclohexenone | 70% | Iridium catalyst, excess enone |
| Cyclization with lactones | Varied | MeOH as solvent |
These findings suggest that the compound can act as a versatile building block in synthetic chemistry, potentially leading to biologically active derivatives.
2. Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed insights into how modifications to the trimethylsilyl and aniline groups can influence biological activity. For instance, variations in substituents on the aromatic ring can significantly alter the reactivity and selectivity of the compound in catalytic processes.
Case Studies and Research Findings
Several studies have highlighted the biological implications of using this compound in synthetic pathways:
Case Study 1: Photochemical Reactions
In a study focusing on photochemical reactions involving this compound, researchers found that it effectively generates aminomethyl radicals under visible light conditions. These radicals can add to various substrates, leading to complex organic structures with potential pharmacological applications .
Toxicological Considerations
Although direct toxicity studies on this compound are sparse, related compounds such as N-methylaniline have shown significant toxicological effects. For instance, studies indicate that exposure to aniline derivatives can lead to methemoglobinemia and other hematological effects at certain dosages . Therefore, understanding the toxicity profile of this compound is crucial for its safe application in research and industry.
Q & A
What are the primary synthetic routes for N-[(Trimethylsilyl)methyl]aniline, and how can reaction conditions be optimized for high yield?
This compound is typically synthesized via alkylation of aniline derivatives with trimethylsilyl reagents. A common method involves reacting N-methylaniline with (trimethylsilyl)methyl chloride under basic conditions. Key factors influencing yield include:
- Catalyst selection : Iridium complexes (e.g., [Ir(ppy)₂(dtbbpy)]BF₄) are effective in photoredox reactions, enabling α-aminomethyl radical generation .
- Solvent choice : Methanol or dichloromethane optimizes radical stability and reaction efficiency .
- Stoichiometry : Using 1.5 equivalents of the silylated amine relative to the substrate minimizes side reactions .
Methodological optimization involves iterative adjustment of these parameters, monitored via GC or HPLC analysis .
How does this compound participate in visible-light-induced hydroaminoalkylation, and what mechanistic pathways govern product selectivity?
Under visible-light irradiation with iridium catalysts, the compound undergoes single-electron oxidation, releasing a trimethylsilyl group to generate an α-aminomethyl radical. This radical adds to α,β-unsaturated carbonyl substrates (e.g., lactones, enones) via two pathways:
- Simple addition : Radical addition followed by reduction yields linear products (e.g., 14 , 17 ) .
- Cyclization : Radical intermediates attack aromatic rings, forming tricyclic products (e.g., 10 , 19 ) .
Product distribution depends on solvent polarity and substrate structure. For example, methanol favors cyclization in five-membered lactones, while dichloromethane promotes linear adducts in six-membered systems .
How can researchers resolve contradictions in product ratios arising from competing reaction pathways?
Contradictions in product ratios (e.g., 16 vs. 17 in cyclopentenone reactions) are addressed through:
- Substrate control : Five-membered α,β-unsaturated lactams favor cyclization, while six-membered analogs favor linear addition .
- Analytical techniques : Diastereomer ratios are determined via coupling constants in ¹H NMR (e.g., cis: 3J = 7–8 Hz; trans: 3J ≥ 10 Hz) .
- Kinetic studies : Time-resolved experiments identify intermediates, guiding optimization of irradiation duration and catalyst loading .
What computational tools can model the reactivity of this compound-derived radicals?
Density functional theory (DFT) calculations are critical for:
- Mapping radical stability and spin density distribution.
- Simulating transition states for cyclization vs. addition pathways.
- Predicting substituent effects (e.g., electron-withdrawing groups on the aromatic ring enhance cyclization) .
These models validate experimental observations and guide the design of derivatives with tailored reactivity.
How do structural modifications of this compound influence its applications in organic synthesis?
Comparative studies of analogs reveal:
- Alkyl chain length : Longer chains (e.g., hexyl) increase hydrophobicity, favoring reactions in nonpolar solvents .
- Substituent effects : Methyl or nitro groups on the aromatic ring alter electronic properties, modulating radical stability and regioselectivity .
For example, electron-rich derivatives enhance cyclization efficiency in tricyclic product formation .
Which characterization techniques are essential for analyzing this compound and its derivatives?
- GC-MS : Monitors reaction progress and purity .
- NMR spectroscopy : Assigns diastereomer configurations via coupling constants and NOE effects .
- X-ray crystallography : Resolves ambiguous structures, particularly for cyclized products .
Why might certain catalyst systems fail to improve yields in reactions involving this compound?
Evidence from vanadium-catalyzed cycloadditions shows that additives like bis(trimethylsilyl)aniline do not enhance yields, likely due to mismatched redox potentials or steric hindrance . Screening alternative catalysts (e.g., Ru or Cu complexes) or adjusting ligand architecture may address this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
